molecular formula C21H27N5O2 B2361275 (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1448071-79-1

(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2361275
CAS No.: 1448071-79-1
M. Wt: 381.48
InChI Key: CZMNJDGNFUNHTB-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the morpholine and piperazine moieties. The final step usually involves the coupling of the 3,4-dimethylphenyl group to the piperazine ring. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or morpholine rings, using reagents like alkyl halides or sulfonates.

    Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various substituents onto the aromatic ring, using palladium catalysts and boronic acids.

Scientific Research Applications

(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has been explored for various scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar compounds to (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone include other pyridazinone derivatives and piperazine-containing molecules. These compounds often share similar biological activities but may differ in their potency, selectivity, or pharmacokinetic properties. The unique combination of the 3,4-dimethylphenyl group with the morpholinopyridazinyl and piperazinyl moieties distinguishes this compound from others, potentially offering enhanced or novel biological activities.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16-3-4-18(13-17(16)2)21(27)26-7-5-25(6-8-26)20-14-19(15-22-23-20)24-9-11-28-12-10-24/h3-4,13-15H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMNJDGNFUNHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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